molecular formula C8H10N2O2 B1416649 2-Methyl-3-pyrimidin-4-yl-propionic acid CAS No. 819850-15-2

2-Methyl-3-pyrimidin-4-yl-propionic acid

Cat. No. B1416649
M. Wt: 166.18 g/mol
InChI Key: JHWIEAWILPSRMU-UHFFFAOYSA-N
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Description

2-Methyl-3-pyrimidin-4-yl-propionic acid is a synthetic intermediate . It has a molecular weight of 166.18 and a molecular formula of C8H10N2O2 .


Synthesis Analysis

The synthesis of related pyrimidine derivatives often involves multi-step chemical reactions starting from basic pyrimidine structures .


Molecular Structure Analysis

The molecular structure of 2-Methyl-3-pyrimidin-4-yl-propionic acid is represented by the formula C8H10N2O2 . The InChI code for this compound is 1S/C8H10N2O2/c1-6(8(11)12)5-7-9-3-2-4-10-7/h2-4,6H,5H2,1H3,(H,11,12) .


Chemical Reactions Analysis

Pyrimidine compounds typically undergo various chemical reactions, including nucleophilic substitutions and cyclocondensations. These reactions are crucial for modifying the chemical structure and properties of the final compounds.


Physical And Chemical Properties Analysis

2-Methyl-3-pyrimidin-4-yl-propionic acid is a crystalline solid . It has a solubility of 30 mg/ml in DMF, DMSO, and Ethanol, and 10 mg/ml in PBS (pH 7.2) .

Scientific Research Applications

Antitumor Activity and Enzyme Inhibition

2-Methyl-3-pyrimidin-4-yl-propionic acid and its derivatives have been studied for their potential as antitumor agents. A notable study involved the synthesis of compounds that were effective as dual inhibitors of human dihydrofolate reductase (DHFR) and human thymidylate synthase (TS), enzymes critical in DNA synthesis. These compounds exhibited potent inhibitory activity and showed promise in the inhibition of tumor cell growth in culture (Gangjee et al., 2005).

Antibacterial and Antifungal Activities

Research has shown that certain derivatives of 2-Methyl-3-pyrimidin-4-yl-propionic acid exhibit moderate antibacterial and antifungal activities. For instance, pyrimidin-5-yl-2-propionic acids demonstrated moderate anti-inflammatory and analgesic activity, indicating their potential in developing new antimicrobial agents (Kvita & Schweizer, 1989).

Bone Turnover and Osteoporosis Treatment

Compounds derived from 2-Methyl-3-pyrimidin-4-yl-propionic acid have been identified as antagonists of the αvβ3 receptor, an important target for osteoporosis treatment. These compounds demonstrated significant efficacy in an in vivo model of bone turnover, suggesting their potential in the prevention and treatment of osteoporosis (Coleman et al., 2004).

Synthesis and Characterization

The molecule has been a subject of various studies focusing on its synthesis and characterization. For example, studies have been conducted on the nonaqueous capillary electrophoresis of related substances, providing insights into the chemical properties and potential applications in quality control and analytical chemistry (Ye et al., 2012).

Catalysis and Chemical Synthesis

Further research includes the use of 2-Methyl-3-pyrimidin-4-yl-propionic acid derivatives in catalysis and chemical synthesis. Novel derivatives have been synthesized with potential applications in various fields, including medicinal chemistry and drug development (Jahanshahi et al., 2018).

properties

IUPAC Name

2-methyl-3-pyrimidin-4-ylpropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N2O2/c1-6(8(11)12)4-7-2-3-9-5-10-7/h2-3,5-6H,4H2,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JHWIEAWILPSRMU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC1=NC=NC=C1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20655117
Record name 2-Methyl-3-(pyrimidin-4-yl)propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20655117
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

166.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Methyl-3-pyrimidin-4-yl-propionic acid

CAS RN

819850-15-2
Record name α-Methyl-4-pyrimidinepropanoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=819850-15-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Methyl-3-(pyrimidin-4-yl)propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20655117
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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